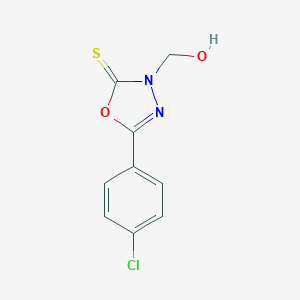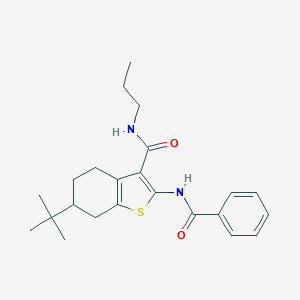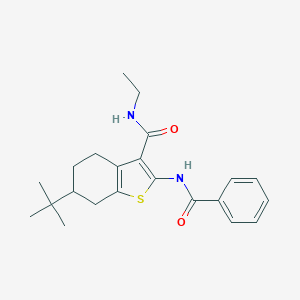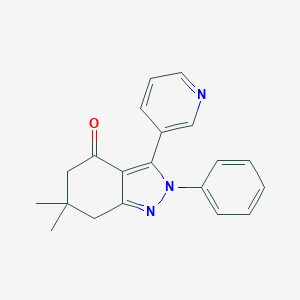
5-(4-chlorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
5-(4-chlorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting its potential as a therapeutic agent for the treatment of this disease.
实验室实验的优点和局限性
One of the main advantages of 5-(4-chlorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione for lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various disease processes. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on 5-(4-chlorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione. One area of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, further research is needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets.
合成方法
The synthesis of 5-(4-chlorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione can be achieved through several methods, including the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzohydroxamic acid, which is then reacted with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with glyceraldehyde to form 5-(4-chlorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione.
属性
分子式 |
C9H7ClN2O2S |
|---|---|
分子量 |
242.68 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-3-1-6(2-4-7)8-11-12(5-13)9(15)14-8/h1-4,13H,5H2 |
InChI 键 |
UURMKCQZSJPBPN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN(C(=S)O2)CO)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=NN(C(=S)O2)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289435.png)
![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)
![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)

![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)


![methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B289446.png)
![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)
![N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide](/img/structure/B289450.png)
![1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline](/img/structure/B289454.png)
![N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine](/img/structure/B289455.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine](/img/structure/B289456.png)